molecular formula C11H12O B090894 1-(1-Phenylcyclopropyl)ethanone CAS No. 1007-71-2

1-(1-Phenylcyclopropyl)ethanone

Cat. No. B090894
CAS RN: 1007-71-2
M. Wt: 160.21 g/mol
InChI Key: DNHJMKJKWIOTNT-UHFFFAOYSA-N
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Description

“1-(1-Phenylcyclopropyl)ethanone” is a chemical compound with the molecular formula C11H12O . It’s primarily used for research and development purposes .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-(1-Phenylcyclopropyl)ethanone”, a related compound, “1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one”, is synthesized via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Phenylcyclopropyl)ethanone” can be found in databases like PubChem . These properties include molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and more .

Scientific Research Applications

Synthesis and Reactions of Cyclopropanes

Specific Scientific Field

This falls under the field of Organic Chemistry , specifically the study of cyclopropane derivatives.

Summary of the Application

Cyclopropanes, including 1-phenylcyclopropanol, have been synthesized using the well-published Kulinkovich reaction . Variations of the cyclopropane core structure were synthesized, creating species ideal for palladium cross-coupling reactions .

Methods of Application or Experimental Procedures

The synthesis involved the use of the Kulinkovich reaction, which is a method for the preparation of cyclopropanols from esters and Grignard reagents . Variations of the cyclopropane core structure, such as 1-phenylcyclopropyl methanesulfonate and 1-phenylcyclopropyl 4-methylbenzenesulfonate, were synthesized . These were formed in 50 and 60% yield respectively .

Results or Outcomes

Despite various attempts, the palladium cross-coupling reactions were unsuccessful . However, the work facilitated the discovery of a novel methodology for the synthesis of tetra-substituted alkenes . This reaction formed a wide array of different tetra-substituted alkenes with yields ranging from 20-99%, depending on the nature of the starting material .

However, it’s worth noting that cyclopropane derivatives, which include compounds similar to “1-(1-Phenylcyclopropyl)ethanone”, have a wide range of applications in organic chemistry. They are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their unique reactivity .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical, including “1-(1-Phenylcyclopropyl)ethanone”. It’s advised that this compound is used for R&D purposes only and not for medicinal, household, or other uses .

properties

IUPAC Name

1-(1-phenylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHJMKJKWIOTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482721
Record name 1-(1-phenylcyclopropyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenylcyclopropyl)ethanone

CAS RN

1007-71-2
Record name 1-(1-phenylcyclopropyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.34 g of 27 is dissolved in 189 ml of THF, cooled to −10° C., and 21.5 ml of methyllithium solution (1.6 M in diethyl ether) is added in drops under nitrogen. It is stirred for 2 hours at this temperature, and the reaction mixture is then poured into saturated ammonium chloride solution. After extraction with ethyl acetate, the organic phase is dried on sodium sulfate and concentrated by evaporation. The residue is chromatographed on silica gel with ethyl acetate/hexane, whereby 3.7 g of title compound 28 is obtained as a yellowish oil.
Name
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Quantity
189 mL
Type
solvent
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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